molecular formula C18H16ClN3O2S B11089203 2-{[4-(2-Chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

2-{[4-(2-Chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B11089203
M. Wt: 373.9 g/mol
InChI Key: CMHGPHDDHSLWFX-UHFFFAOYSA-N
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Description

2-{[4-(2-Chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a quinoline core, a cyano group, and a sulfanylacetamide moiety

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[4-(2-Chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The cyano group and the quinoline core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other cyanoacetamide derivatives and quinoline-based structures. For example:

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.

    2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide: Used in medicinal chemistry. These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 2-{[4-(2-Chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide.

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

2-[[4-(2-chlorophenyl)-3-cyano-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H16ClN3O2S/c19-12-5-2-1-4-10(12)16-11(8-20)18(25-9-15(21)24)22-13-6-3-7-14(23)17(13)16/h1-2,4-5,16,22H,3,6-7,9H2,(H2,21,24)

InChI Key

CMHGPHDDHSLWFX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2)SCC(=O)N)C#N)C3=CC=CC=C3Cl)C(=O)C1

Origin of Product

United States

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